2-[(3-chlorobenzyl)sulfanyl]-N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired aceto hydrazide derivative.
Thioether formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
- **2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
- **2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21ClN2O3S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21ClN2O3S/c1-3-9-26-18-8-7-15(11-19(18)25-2)12-22-23-20(24)14-27-13-16-5-4-6-17(21)10-16/h3-8,10-12H,1,9,13-14H2,2H3,(H,23,24)/b22-12+ |
InChI Key |
DVLZRLIUSYPEKJ-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Cl)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Cl)OCC=C |
Origin of Product |
United States |
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